4-Hydroxy solifenacin, (4R)-

Übersicht

Beschreibung

4-Hydroxy solifenacin, (4R)- is a synthetic compound that belongs to the class of tertiary amines. It is an impurity of Solifenacin, which is a muscarinic M3 receptor antagonist used for treating contraction of overactive bladder with associated problems such as increased urination frequency and urge incontinence .

Synthesis Analysis

The synthesis of solifenacin involves the activation of (3R)-quinuclidin-3-ol into a mixed active carbonate derivative by treating it with bis (4-nitrophenyl)carbonate. The subsequent reaction of the active carbonate with an enantiomerically pure amine without using any base at ambient temperature provided enantiomerically pure solifenacin with an overall yield of 90% .Molecular Structure Analysis

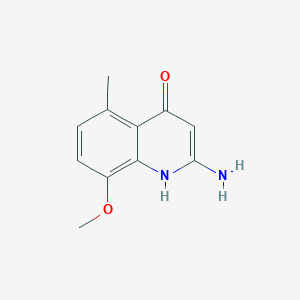

The molecular formula of 4-Hydroxy solifenacin, (4R)- is C23H26N2O3 . The molecular weight is 378.5 g/mol.Chemical Reactions Analysis

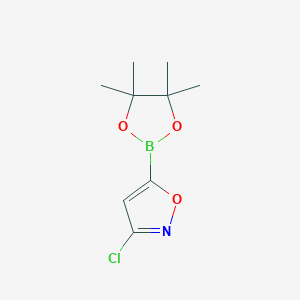

Solifenacin is extensively metabolized in the liver. The primary metabolic routes of solifenacin are through N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy solifenacin, (4R)- include a molecular weight of 378.5 g/mol.Wissenschaftliche Forschungsanwendungen

Treatment of Overactive Bladder

Solifenacin is a competitive muscarinic acetylcholine receptor antagonist used in the treatment of overactive bladder with or without urge incontinence . It has a great affinity for the detrusor M3 receptor, which must be stimulated for bladder muscle contraction .

Pediatric Overactive Bladder Treatment

A study found that solifenacin combined with biofeedback had good efficacy and compliance for children experiencing overactive bladder . It took only 2 weeks to achieve the complete response rate over 50%, especially for the improvement of UI symptoms .

Improved Chemical Stability

A bioequivalent tablet form of solifenacin succinate (SOL) with improved storage stability was designed using a direct compression (DC) technique . The SOL-loaded tablet fabricated via DC showed an improved stability at 40 °C and RH 75%, exhibiting markedly reduced degradation products compared to those fabricated using ethanol or water-based wet granulation or a marketed product .

Pharmacokinetic Study

A bioanalytical method for quantification of Solifenacin in rat plasma by LC-MS/MS was developed and successfully applied in a pharmacokinetic study . The study found that the terminal elimination half-life of Solifenacin (SF) is approximately 45 to 68 h .

Metabolism

Solifenacin is extensively metabolized in the liver. The primary pathway for elimination is by way of CYP3A4; however, alternate metabolic pathways exist . The primary metabolic routes of solifenacin are through N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring .

Safety and Side Effects

In a study on pediatric overactive bladder treatment, side effects of solifenacin were recorded and followed up . Dry mouth was observed in 2 patients (4.4%). 2 patients experienced constipation (4.4%), and neither case was severe. The symptoms of these four patients had relieved by reducing the dose of solifenacin .

Wirkmechanismus

Target of Action

Solifenacin (m3) and its metabolite 4-Hydroxy solifenacin, (4R) primarily target the muscarinic receptors . These receptors play a crucial role in several major cholinergically mediated functions, including contractions of urinary bladder smooth muscle . The compound has the highest affinity for M3, M1, and M2 muscarinic receptors . In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3 .

Mode of Action

Solifenacin (m3) and 4-Hydroxy solifenacin, (4R) act as competitive muscarinic receptor antagonists . Their antagonism of the M3 receptor prevents contraction of the detrusor muscle, a smooth muscle found in the wall of the bladder . Antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Biochemical Pathways

The primary metabolic routes of Solifenacin (m3) and 4-Hydroxy solifenacin, (4R) are through N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring . These metabolic pathways are mainly facilitated by the cytochrome P450 (CYP) 3A4 enzyme .

Pharmacokinetics

They have an apparent volume of distribution of 600 L and are 93-96% plasma protein-bound . They are eliminated mainly through hepatic metabolism via CYP3A4, with only about 7% (3-13%) of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .

Result of Action

The antagonism of the M3 receptor by Solifenacin (m3) and 4-Hydroxy solifenacin, (4R) prevents contraction of the detrusor muscle, resulting in the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and urinary frequency .

Action Environment

The action of Solifenacin (m3) and 4-Hydroxy solifenacin, (4R) can be influenced by various environmental factors. For instance, exposure to solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment . Furthermore, coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day can also increase the exposure to solifenacin .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S,4R)-4-hydroxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c26-20-14-25(23(27)28-21-15-24-12-10-16(21)11-13-24)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t20-,21-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNNBJBAUXSVMH-FKBYEOEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3C[C@@H](C4=CC=CC=C4[C@@H]3C5=CC=CC=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301113243 | |

| Record name | (3R)-1-Azabicyclo[2.2.2]oct-3-yl (1S,4R)-3,4-dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

861998-77-8 | |

| Record name | (3R)-1-Azabicyclo[2.2.2]oct-3-yl (1S,4R)-3,4-dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861998-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy solifenacin, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861998778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-1-Azabicyclo[2.2.2]oct-3-yl (1S,4R)-3,4-dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301113243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY SOLIFENACIN, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6W0J0Z253 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Prop-2-yn-1-yl)benzo[d]oxazol-2-amine](/img/structure/B3331819.png)

![6-[(2-chloro-4-pyridinyl)oxy]-1-Naphthalenecarboxylic acid](/img/structure/B3331860.png)

![1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3331878.png)

![Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3331915.png)